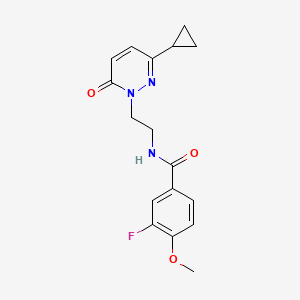
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluoro-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluoro-4-methoxybenzamide is a useful research compound. Its molecular formula is C17H18FN3O3 and its molecular weight is 331.347. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluoro-4-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and anti-inflammatory applications. This article will explore the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H18FN3O3. Its structure features a pyridazinone core, which is known for its biological activity, along with a cyclopropyl group and methoxy substitution that contribute to its pharmacological properties. The presence of a fluorine atom enhances its lipophilicity, potentially improving bioavailability.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing the pyridazinone structure have been shown to induce G1 cell cycle arrest and apoptosis in various cancer cell lines, including those derived from human tumors.
Table 1: Antitumor Activity in Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| RKO | 60.70 | Induction of apoptosis |
| PC-3 | 49.79 | Cell cycle arrest |
| HeLa | 78.72 | Inhibition of proliferation pathways |
Anti-inflammatory Properties
The mechanism of action for this compound also involves the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation. By selectively targeting COX-2, it may reduce inflammatory responses without the gastrointestinal side effects typically associated with COX-1 inhibition.
Table 2: COX Inhibition Selectivity
| Compound | COX-1 Inhibition | COX-2 Inhibition |
|---|---|---|
| N-(2-(3-cyclopropyl... | Low | High |
| Celecoxib | Low | High |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways, notably COX enzymes.
- Cell Proliferation Modulation : It affects pathways related to cell growth and survival, leading to apoptosis in cancer cells.
- Signal Transduction Pathways : The compound may modulate pathways such as NF-kB, which is crucial for inflammatory responses.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of pyridazinone derivatives on various human cancer cell lines using MTS assays. Results indicated substantial inhibition rates, particularly in RKO and HeLa cells, suggesting potential therapeutic applications in oncology.
- Anti-inflammatory Efficacy : Another study investigated the anti-inflammatory effects of compounds with similar structures in animal models. Results showed a marked reduction in edema and inflammatory markers, supporting the potential use of these compounds in treating inflammatory diseases.
Propriétés
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-fluoro-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c1-24-15-6-4-12(10-13(15)18)17(23)19-8-9-21-16(22)7-5-14(20-21)11-2-3-11/h4-7,10-11H,2-3,8-9H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWHJRQNGQXRJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3CC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













